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molecular formula C6H5BrClNO B1283752 2-Amino-6-bromo-4-chlorophenol CAS No. 179314-60-4

2-Amino-6-bromo-4-chlorophenol

Cat. No. B1283752
M. Wt: 222.47 g/mol
InChI Key: ISKCLWHHJKNMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06372770B1

Procedure details

A solution of 2-bromo-4-chloro-6-nitro-phenol (16.27 g, 64.4mmol) in ethyl acetate (160 ml) was hydrogenated, at room temperature, with Raney-nickel (6 g). After hydrogen uptake (approx. 4.8 l) was complete, the nickel was removed by filtration and the filtrate evaporated in-vacuo to give 14.19 g (99.0%) of the title compound which was suitable for the next step.
Quantity
16.27 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
6 g
Type
catalyst
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[OH:12].[H][H]>C(OCC)(=O)C.[Ni]>[NH2:9][C:4]1[C:3]([OH:12])=[C:2]([Br:1])[CH:7]=[C:6]([Cl:8])[CH:5]=1

Inputs

Step One
Name
Quantity
16.27 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
6 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the nickel was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in-vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=CC(=C1O)Br)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.19 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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